N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline
Overview
Description
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline is an organic compound with the molecular formula C24H35NO2 and a molecular weight of 369.54 g/mol . This compound is characterized by the presence of tert-butyl groups attached to a phenoxyethyl moiety, which is further linked to an ethoxyaniline structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2,4-DI(Tert-butyl)phenol: This is achieved through a Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of 2-[2,4-DI(Tert-butyl)phenoxy]ethyl bromide: The 2,4-DI(Tert-butyl)phenol is then reacted with ethylene bromide under basic conditions to form the corresponding bromide derivative.
Synthesis of this compound: Finally, the bromide derivative is reacted with 3-ethoxyaniline in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The presence of tert-butyl groups and the phenoxyethyl moiety allows it to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ethoxyaniline structure may also contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline can be compared with other similar compounds, such as:
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline: This compound has a similar structure but with an isobutoxy group instead of an ethoxy group.
2,4-DI(Tert-butyl)phenol: This is a precursor in the synthesis of the target compound and shares the tert-butylphenol core structure.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Although structurally different, this compound also contains tert-butyl groups and is used in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-8-26-20-11-9-10-19(17-20)25-14-15-27-22-13-12-18(23(2,3)4)16-21(22)24(5,6)7/h9-13,16-17,25H,8,14-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJVEFJKNRQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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